2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1H-indazol-6-yl)acetamide
Description
The compound 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1H-indazol-6-yl)acetamide (hereafter referred to as the target compound) is a heterocyclic organic molecule featuring a 1,2,4-triazole core substituted with a 4-chlorophenyl group at position 4 and a 4-methoxyphenyl group at position 3. A sulfanyl (-S-) linker connects the triazole ring to an acetamide moiety, which is further functionalized with a 1H-indazol-6-yl group (Figure 1).
Properties
IUPAC Name |
2-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1H-indazol-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN6O2S/c1-33-20-10-3-15(4-11-20)23-29-30-24(31(23)19-8-5-17(25)6-9-19)34-14-22(32)27-18-7-2-16-13-26-28-21(16)12-18/h2-13H,14H2,1H3,(H,26,28)(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIANCHCUNULGSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NC4=CC5=C(C=C4)C=NN5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
476484-37-4 | |
| Record name | 2-{[4-(4-CHLOROPHENYL)-5-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(1H-INDAZOL-6-YL)ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1H-indazol-6-yl)acetamide typically involves multiple steps, starting with the preparation of the triazole ring. This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones. The sulfanyl group is then introduced via a nucleophilic substitution reaction, followed by the coupling of the indazole moiety through an amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly employed to purify the final product. Reaction conditions, including temperature, solvent choice, and reaction time, are carefully controlled to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1H-indazol-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms on the phenyl rings can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1H-indazol-6-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1H-indazol-6-yl)acetamide involves its interaction with specific molecular targets. The triazole ring and indazole moiety are known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound belongs to a broader class of 1,2,4-triazole-3-sulfanyl-acetamide derivatives. Below is a detailed comparison with key analogs, focusing on structural variations, physicochemical properties, and biological activities.
Structural and Functional Group Variations
Table 1: Comparison of Structural Features
Biological Activity
The compound 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1H-indazol-6-yl)acetamide (commonly referred to as compound 1 ) is a member of the triazole family and has been investigated for various biological activities. This article reviews its pharmacological properties, focusing on its anticancer, antimicrobial, and other therapeutic potentials.
Chemical Structure and Properties
- Molecular Formula : C24H21ClN4O2S
- Molecular Weight : 465.11464 g/mol
- SMILES Notation : CC1=CC=CC=C1NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC
- InChI Key : YHCASBPPRSOGFA-UHFFFAOYSA-N
Anticancer Activity
Recent studies have highlighted the potential of compound 1 in cancer treatment:
- Mechanism of Action : The compound exhibits cytotoxic effects by inducing apoptosis in cancer cells. It has been shown to inhibit cell proliferation in various cancer cell lines.
- Research Findings : A study indicated that derivatives of triazole compounds, similar to compound 1, demonstrated significant anticancer activity against multiple cancer cell lines with IC50 values in the micromolar range. For instance, compounds with similar structural features showed IC50 values as low as 2.32 μM against Mycobacterium tuberculosis .
Antimicrobial Activity
The triazole moiety is known for its antimicrobial properties:
- In Vitro Studies : Compound 1 has been evaluated for its antibacterial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship suggests that modifications on the triazole ring can enhance antimicrobial potency .
- Case Study : In a comparative study, compounds with similar triazole structures exhibited minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL against various bacterial strains including Staphylococcus aureus and Escherichia coli .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of compound 1:
| Modification | Effect on Activity |
|---|---|
| Chlorophenyl Substitution | Enhances lipophilicity and cell membrane penetration |
| Methoxy Group | Increases solubility and may enhance biological activity |
| Triazole Ring | Essential for the biological activity due to its interaction with biological targets |
Q & A
Q. What are the key considerations for synthesizing this compound with high purity?
The synthesis involves multi-step reactions, including cyclization of triazole precursors and thiol-alkylation. Critical parameters include:
- Temperature control : Optimal yields are achieved at 60–80°C during triazole ring formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended to isolate the final product .
Q. Which spectroscopic techniques are essential for structural confirmation?
- NMR spectroscopy : H and C NMR confirm aromatic protons (δ 7.2–8.1 ppm) and acetamide carbonyl (δ ~170 ppm) .
- Mass spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H] at m/z 506.12) .
- IR spectroscopy : Key peaks include S-H stretch (~2550 cm) and C=O stretch (~1650 cm$^{-1**) .
Q. How should researchers handle stability issues during storage?
- Store under inert gas (N/Ar) at –20°C to prevent oxidation of the sulfanyl group .
- Avoid exposure to moisture, as hydrolysis of the acetamide moiety can occur .
Advanced Research Questions
Q. How can computational chemistry optimize reaction pathways for this compound?
- Density Functional Theory (DFT) : Predicts energy barriers for triazole cyclization and sulfur nucleophilicity .
- Molecular docking : Screens binding affinity to biological targets (e.g., kinase enzymes) using software like AutoDock Vina .
- Reaction path search : Tools like GRRM identify low-energy intermediates, reducing trial-and-error experimentation .
Q. What experimental designs resolve contradictions in biological activity data?
- Orthogonal assays : Validate antimicrobial activity with both broth microdilution (MIC) and agar diffusion assays to address false positives .
- Dose-response curves : Use nonlinear regression (e.g., GraphPad Prism) to quantify EC variability across cell lines .
- Statistical DOE : Fractional factorial designs isolate confounding variables (e.g., pH, temperature) impacting bioactivity .
Q. How to determine structure-activity relationships (SAR) for the triazole and indazole moieties?
- Analog synthesis : Replace 4-methoxyphenyl with electron-withdrawing groups (e.g., nitro) to assess impact on kinase inhibition .
- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (triazole N) and hydrophobic regions (chlorophenyl) using Schrödinger Phase .
- Mutagenesis studies : Test interactions with target proteins (e.g., EGFR) via site-directed mutagenesis of binding pockets .
Q. What advanced techniques elucidate 3D conformation and supramolecular interactions?
- X-ray crystallography : Resolves crystal packing effects; the triazole ring often adopts a planar conformation stabilized by π-π stacking .
- Solid-state NMR : Detects hydrogen bonding between the acetamide carbonyl and indazole NH .
- Dynamic light scattering (DLS) : Monitors aggregation behavior in aqueous buffers, critical for in vivo studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
